
L-Lysine, L-seryl-L-prolyl-L-lysyl-L-lysyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Lysine, L-seryl-L-prolyl-L-lysyl-L-lysyl- is a peptide compound composed of the amino acids L-lysine, L-serine, and L-proline. It is a complex molecule with a molecular formula of C26H50N8O7 and a molecular weight of 586.725 Da
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine, L-seryl-L-prolyl-L-lysyl-L-lysyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Activation of the resin: The resin is activated to allow the first amino acid to attach.
Coupling of amino acids: Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: After each coupling step, the protecting group on the amino acid is removed to allow the next amino acid to attach.
Cleavage from the resin: Once the peptide chain is complete, it is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like L-Lysine, L-seryl-L-prolyl-L-lysyl-L-lysyl- often involves large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as Escherichia coli, which then produces the peptide through its natural protein synthesis machinery.
化学反应分析
Types of Reactions
L-Lysine, L-seryl-L-prolyl-L-lysyl-L-lysyl- can undergo various chemical reactions, including:
Oxidation: The amino acid residues, particularly L-lysine, can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert disulfide bonds within the peptide to thiol groups.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like dithiothreitol (DTT) or sodium borohydride (NaBH4) are employed.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of L-lysine residues can result in the formation of allysine, which can further react to form cross-linked structures.
科学研究应用
L-Lysine, L-seryl-L-prolyl-L-lysyl-L-lysyl- has several scientific research applications:
Biochemistry: It is used as a model peptide to study protein-protein interactions and enzyme-substrate interactions.
Medicine: The peptide has potential therapeutic applications, including as an antimicrobial agent and in wound healing.
Industry: It is used in the development of biomaterials and as a component in various industrial processes.
作用机制
The mechanism of action of L-Lysine, L-seryl-L-prolyl-L-lysyl-L-lysyl- involves its interaction with specific molecular targets. For example, as an antimicrobial agent, it can disrupt the cell membrane integrity of bacteria, leading to cell lysis. The peptide can also interact with enzymes and receptors, modulating their activity and affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
L-Lysine, L-prolyl-L-seryl-L-lysyl-: This peptide has a similar structure but lacks one L-lysine residue.
L-Lysine, L-seryl-L-prolyl-L-lysyl-: This compound is also similar but has one less L-lysine residue.
Uniqueness
L-Lysine, L-seryl-L-prolyl-L-lysyl-L-lysyl- is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential applications. Its multiple L-lysine residues contribute to its antimicrobial activity and ability to form cross-linked structures.
属性
CAS 编号 |
872617-53-3 |
|---|---|
分子式 |
C26H50N8O7 |
分子量 |
586.7 g/mol |
IUPAC 名称 |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C26H50N8O7/c27-12-4-1-8-18(23(37)33-20(26(40)41)10-3-6-14-29)31-22(36)19(9-2-5-13-28)32-24(38)21-11-7-15-34(21)25(39)17(30)16-35/h17-21,35H,1-16,27-30H2,(H,31,36)(H,32,38)(H,33,37)(H,40,41)/t17-,18-,19-,20-,21-/m0/s1 |
InChI 键 |
VLPUPTCKGZHWJJ-SXYSDOLCSA-N |
手性 SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CO)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O |
规范 SMILES |
C1CC(N(C1)C(=O)C(CO)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methanone, (4-chlorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14203387.png)
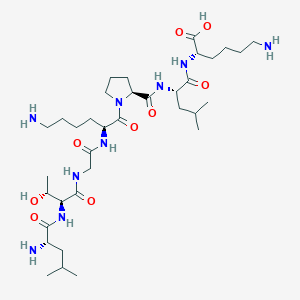
![2-{2-[1-(4-Chlorophenyl)cyclobutyl]-2-oxoethyl}cyclooct-2-en-1-one](/img/structure/B14203406.png)
![12-(2-Methylpropanoyl)benzo[b]acridine-6,11-dione](/img/structure/B14203414.png)
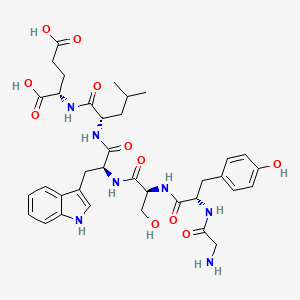
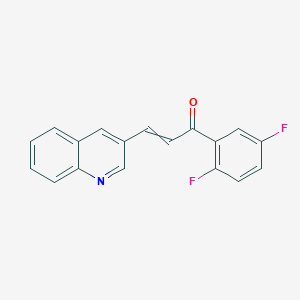
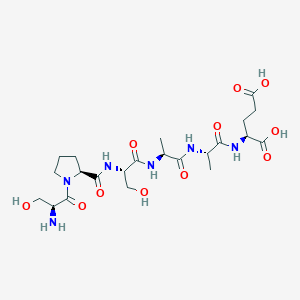
![3-Ethoxy-5-ethyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14203431.png)
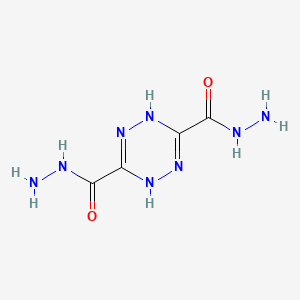
![(2S)-2-(Carboxymethyl)-1-[(3,3-dimethylbutoxy)carbonyl]azetidine-2-carboxylate](/img/structure/B14203434.png)
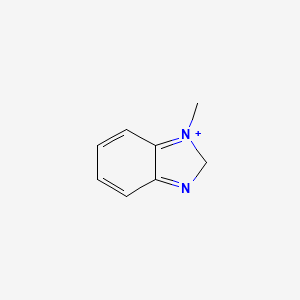
![4-[(Quinolin-8-yl)oxy]benzoic acid](/img/structure/B14203440.png)
![N-[4-(Fluoromethyl)phenyl]acetamide](/img/structure/B14203450.png)
